molecular formula C9H7Cl2NO B8723424 4-(3,4-Dichlorophenyl)-2-azetidinone

4-(3,4-Dichlorophenyl)-2-azetidinone

Cat. No.: B8723424
M. Wt: 216.06 g/mol
InChI Key: VLINDSGNYOXOEQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-azetidinone is a β-lactam derivative featuring a 2-azetidinone (four-membered lactam) ring substituted at the 4-position with a 3,4-dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to the structural versatility of β-lactams and the bioactivity-enhancing properties of the 3,4-dichlorophenyl moiety. The dichlorophenyl group contributes to increased lipophilicity, which can improve membrane permeability and target binding .

The synthesis of this compound typically involves cyclocondensation reactions, as seen in related azetidinones. For example, 3-chloro-4-(2-chlorophenyl)azetidin-2-one derivatives are synthesized via ketene-imine cycloaddition, followed by functionalization with aryl groups . Spectroscopic characterization (IR, ¹H-NMR, mass spectrometry) confirms the structural integrity of such compounds .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7Cl2NO/c10-6-2-1-5(3-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

VLINDSGNYOXOEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Chlorophenyl-Substituted Azetidinones
  • 4-(4-Chlorophenyl)-2-azetidinone: The absence of the 3-chloro substituent reduces steric hindrance compared to the 3,4-dichloro analog. This compound (MW 336.00) exhibits moderate leptospirocidal activity but lower antibacterial potency than 3,4-dichlorophenyl derivatives .
  • 4-(2-Chlorophenyl)-2-azetidinone: Substitution at the 2-position results in distinct conformational constraints. For instance, 3-chloro-1-{4-[5-(substitutedphenyl)isoxazol-3-yl]phenyl}-4-(2-chlorophenyl)azetidin-2-one derivatives demonstrate enhanced antibacterial activity against Staphylococcus aureus due to synergistic effects between the isoxazole and azetidinone moieties .

Key Structural Insight: The 3,4-dichlorophenyl group in 4-(3,4-Dichlorophenyl)-2-azetidinone provides optimal electronic and steric effects for target interactions, as evidenced by its superior activity over mono-chlorinated analogs .

Non-Azetidinone Dichlorophenyl Derivatives
  • 3,4-Dichlorocinnamanilides : These compounds exhibit broad-spectrum antimicrobial activity, including against methicillin-resistant S. aureus (MRSA) and mycobacteria. The 3,4-dichloro substitution enhances lipophilicity (logP ~5.2), correlating with improved membrane penetration .
  • BD 1008 and BD 1047: These σ-receptor ligands contain a 3,4-dichlorophenethylamine backbone. While structurally distinct from azetidinones, they highlight the pharmacological relevance of the 3,4-dichlorophenyl group in central nervous system (CNS) targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Experimental Properties
Property This compound 4-(4-Chlorophenyl)-2-azetidinone 3,4-Dichlorocinnamanilides
Molecular Weight ~280 (estimated) 336.00 420–460
logP (Lipophilicity) ~3.5 (predicted) 3.1 5.2–5.8
PSA (Polar Surface Area) ~30 Ų 29.1 Ų 70–90 Ų
Solubility Low (hydrophobic) Low Very low

Insights :

  • The higher logP of 3,4-dichlorocinnamanilides correlates with their enhanced membrane permeability and antibacterial potency .
  • The relatively lower PSA of azetidinones suggests better blood-brain barrier penetration, aligning with CNS applications observed in dichlorophenyl-containing drugs like BD 1008 .

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